
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a complex organic compound that belongs to the class of isoquinolone derivatives. The compound exists in the keto form and the isoquinoline system is essentially planar .
Molecular Structure Analysis
The isoquinoline system of the compound is essentially planar with a mean deviation of 0.0424 Å . The dihedral angle between the aromatic rings is 4.2 (2)° . In the crystal, molecules are linked via weak C-H⋯O hydrogen bonds and C-H⋯π interactions, forming a three-dimensional structure .Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H13NO3 . The molecular weight is 267.27900 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Synthesis of 4-Aryl Isoquinolinedione Derivatives
The compound is used in the synthesis of 4-aryl isoquinolinedione derivatives. This is achieved through a palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones . The products of this reaction could be conveniently transformed to 4-aryl tetrahydroisoquinolines .
Palladium-Catalyzed Coupling Reaction
The compound plays a crucial role in the palladium-catalyzed coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones . This reaction enables the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones .
Decarbonylative Coupling with Aliphatic Aldehydes
Alkyl-substituted isoquinoline-1,3(2H,4H)-diones, including “2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione”, can be prepared by decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions . This reaction undergoes subsequent decarbonylation, radical addition, and cyclization processes with aliphatic aldehydes .
Mechanism of Action
Target of Action
Isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that isoquinoline derivatives can interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Isoquinoline derivatives are known to have various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-phenylmethoxy-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDMDRTGMUMAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione | |
Q & A
Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?
A1: The study used X-ray crystallography to determine that 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.
Q2: How does 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione form a three-dimensional structure in its crystal form?
A2: In the crystalline state, 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

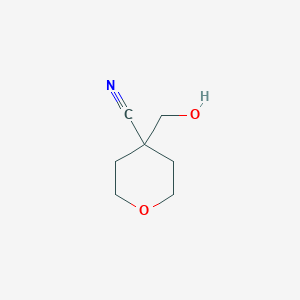
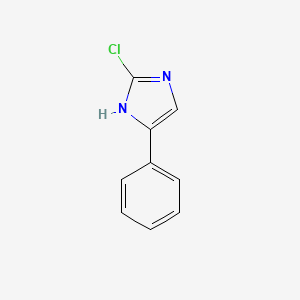
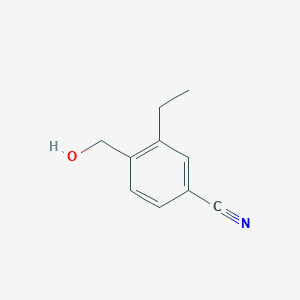
![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

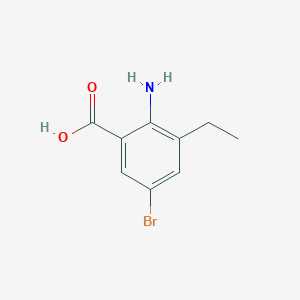
![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)
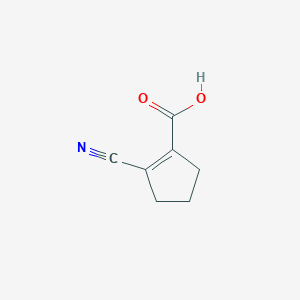
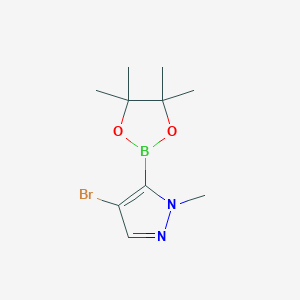



![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)
